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molecular formula C18H18BrClO B8635507 4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene

4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene

Cat. No. B8635507
M. Wt: 365.7 g/mol
InChI Key: MIUXGFMTWDZIPX-UHFFFAOYSA-N
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Patent
US07772191B2

Procedure details

To a mixture of 40.0 g 4-(5-bromo-2-chloro-benzyl)-phenol and 71.0 g cesium carbonate in 300 mL ethanol are added 23 mL iodocyclopentane. The mixture is stirred at 60° C. over night and then cooled to ambient temperature. The ethanol is evaporated, and water is added to the residue. The resulting mixture is extracted with ethyl acetate, the combined extracts are dried over sodium sulfate, and the solvent is removed. The residue is filtered through silica gel (cyclohexane/ethyl acetate 100:1→10:1).
Quantity
40 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:16])=[C:6]([CH:15]=1)[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[CH:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:16])=[C:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH:24]3[CH2:28][CH2:27][CH2:26][CH2:25]3)=[CH:10][CH:9]=2)[CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C=CC(=C(CC2=CC=C(C=C2)O)C1)Cl
Name
cesium carbonate
Quantity
71 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
IC1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated
ADDITION
Type
ADDITION
Details
water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
FILTRATION
Type
FILTRATION
Details
The residue is filtered through silica gel (cyclohexane/ethyl acetate 100:1→10:1)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)OC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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